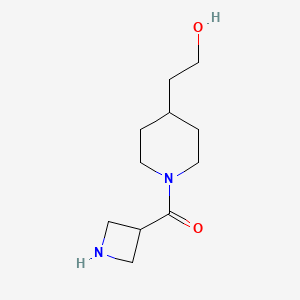

azetidin-3-yl(4-(2-hydroxyethyl)piperidin-1-yl)methanone

Description

Properties

IUPAC Name |

azetidin-3-yl-[4-(2-hydroxyethyl)piperidin-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O2/c14-6-3-9-1-4-13(5-2-9)11(15)10-7-12-8-10/h9-10,12,14H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUPNXRQXKFSXRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CCO)C(=O)C2CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via Acylation and Azetidine Ring Formation

One common approach involves acylation of azetidine derivatives followed by functional group manipulation. For example, starting from N-substituted azetidines, the introduction of the methanone group can be achieved by acylation with appropriate acid chlorides or anhydrides. The hydroxyethyl substituent on the piperidine ring can be introduced via nucleophilic substitution or reductive amination of 4-(2-hydroxyethyl)piperidine derivatives.

Reductive Cyclisation of Imines

A method reported by De Kimpe and co-workers involves the reductive cyclisation of imines derived from diketones and amines using sodium borohydride in refluxing methanol. This method can yield azetidine rings with substitution patterns similar to the target compound, although yields vary and side reactions like isomerisation to aziridines can occur.

Selenium-Induced Cyclisation of Homoallylamines

Electrophilic cyclisation of homoallylamines using selenium reagents in acetonitrile at room temperature affords azetidines through a 4-exo-tet ring closure mechanism. This method provides moderate to high conversions and can be adapted to introduce the hydroxyethyl substituent on the piperidine ring by appropriate choice of starting amines.

Superbase-Induced Azetidine Formation

A highly regio- and diastereoselective method involves the use of superbases such as tert-butoxide combined with butyllithium and diisopropylamine in tetrahydrofuran at low temperatures (-78 °C). This approach enables the formation of azetidine rings from simple precursors like epoxides (oxiranes) via nucleophilic ring-opening and intramolecular cyclisation, providing excellent yields and stereocontrol.

| Step | Reagents/Conditions | Description |

|---|---|---|

| 1 | tert-Butoxide in THF, cooled to -78 °C | Formation of superbase mixture |

| 2 | Addition of diisopropylamine and butyllithium | Generation of reactive species |

| 3 | Dropwise addition of oxirane in THF | Nucleophilic ring-opening |

| 4 | Stirring at -78 °C for 2 h | Cyclisation to azetidine ring |

| 5 | Quenching with water and diethyl ether | Work-up |

| 6 | Extraction, drying, and purification | Isolation of azetidine product |

Hydrogenation and Salt Formation

Following azetidine ring formation, further functionalization such as hydrogenation using palladium hydroxide on carbon under hydrogen pressure (40-60 psi) at 60 °C can be applied to reduce protecting groups or modify substituents. The final compound is often isolated as a hydrochloride salt by bubbling hydrogen chloride gas through an ethanolic suspension, followed by reflux and filtration to obtain pure crystalline products.

Comparative Data Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield Range | Advantages | Limitations |

|---|---|---|---|---|---|

| Reductive cyclisation of imines | Sodium borohydride, methanol reflux | Reflux in MeOH | Moderate (46-75%) | Straightforward, moderate selectivity | Possible isomerisation, lower yields |

| Selenium-induced cyclisation | Selenium reagents, acetonitrile | Room temp | High (70-100%) | Efficient ring closure | Use of toxic selenium reagents |

| Superbase-induced ring closure | tert-Butoxide, butyllithium, diisopropylamine, THF | -78 °C, inert atmosphere | High (up to 90%) | High regio- and diastereoselectivity | Requires low temperature and inert conditions |

| Hydrogenation and salt formation | Pd(OH)2/C, H2 gas, HCl gas | 40-60 psi H2, 60 °C reflux | 60-90% | Purification and salt formation | Requires specialized equipment |

Research Findings and Mechanistic Insights

- Density Functional Theory (DFT) studies support the kinetic control in superbase-induced azetidine formation, favoring four-membered ring closure over thermodynamically favored five-membered rings.

- The stereochemical outcome is influenced by the choice of base, temperature, and solvent, with low temperatures favoring selective azetidine formation.

- Selenium-induced cyclisation proceeds via electrophilic activation of the homoallylamine double bond, promoting 4-exo-tet cyclisation.

- Reductive cyclisation of imines involves initial formation of aziridine intermediates that rearrange to azetidines, explaining some observed isomerisation and yield issues.

- Hydrogenation steps are crucial for deprotection and final functional group adjustments, with palladium hydroxide catalysts providing efficient reduction under mild conditions.

Chemical Reactions Analysis

azetidin-3-yl(4-(2-hydroxyethyl)piperidin-1-yl)methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

Cyclization: The compound can undergo intramolecular cyclization to form more complex heterocyclic structures.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions include various substituted piperidines and azetidines, which can be further utilized in pharmaceutical and chemical research.

Scientific Research Applications

Chemistry

Azetidin-3-yl(4-(2-hydroxyethyl)piperidin-1-yl)methanone serves as a valuable building block in organic synthesis, particularly for developing complex heterocycles. It is utilized in various chemical reactions, including oxidation and reduction processes, leading to diverse derivatives that can be further explored for their properties.

Biology

Research indicates that this compound exhibits potential biological activities , including:

- Antimicrobial Properties : Studies have shown that derivatives of this compound can inhibit the growth of certain bacteria and fungi.

- Anticancer Activity : Preliminary investigations suggest that it may have effects on cancer cell lines, potentially inhibiting cell proliferation.

Medicine

In the pharmaceutical sector, this compound is being explored as an intermediate in drug development. Its unique structure allows it to interact with various biological targets, making it a candidate for further development into therapeutic agents.

Industry

This compound is also utilized in producing fine chemicals and agrochemicals. Its structural versatility allows for modifications that can lead to new products with desirable properties.

Case Studies and Research Findings

Several studies have documented the applications of this compound:

- Antimicrobial Activity : A study published in Pharmaceutical Research demonstrated that derivatives exhibited significant antimicrobial effects against various pathogens .

- Cancer Research : In vitro studies indicated that the compound could inhibit proliferation in specific cancer cell lines, suggesting its potential use as an anticancer agent .

- Drug Development : Research focusing on its role as a pharmaceutical intermediate has shown promise in developing new medications targeting specific diseases .

Mechanism of Action

The mechanism of action of azetidin-3-yl(4-(2-hydroxyethyl)piperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The piperidine and azetidine rings allow the compound to bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

Table 1: Key Structural Differences Among Analogs

| Compound Name | Core Ring (R1) | Piperidine Substituent (R2) | Molecular Weight (g/mol) | Key Feature(s) |

|---|---|---|---|---|

| Azetidin-3-yl(4-(2-hydroxyethyl)piperidin-1-yl)methanone | Azetidine | 2-Hydroxyethyl | 237.34* | High polarity, hydrogen bonding |

| Cyclohex-3-en-1-yl(4-(2-hydroxyethyl)piperidin-1-yl)methanone | Cyclohexene | 2-Hydroxyethyl | 237.34 | Hydrophobic cyclohexene moiety |

| Azetidin-3-yl(4-(ethoxymethyl)piperidin-1-yl)methanone | Azetidine | Ethoxymethyl | 251.37* | Enhanced lipophilicity |

| (6-Chloroimidazo[1,2-b]pyridazin-2-yl)(4-(2-(trifluoromethyl)phenyl)piperidin-1-yl)methanone | Piperidine | 2-(Trifluoromethyl)phenyl | 409.31 | Electron-withdrawing CF3 group |

Key Observations :

- Azetidine vs. This may enhance binding specificity in certain targets .

- Hydroxyethyl vs. Ethoxymethyl: The 2-hydroxyethyl group (polar, hydrogen-bond donor) contrasts with ethoxymethyl (less polar, ether-linked), impacting solubility and metabolic stability. Hydroxyethyl derivatives may exhibit faster clearance due to oxidation susceptibility .

- Electron-Donating vs. Withdrawing Groups : The hydroxyethyl group donates electron density to the piperidine ring, altering electronic properties compared to trifluoromethyl-substituted analogs (e.g., ), which are more electronegative and resistant to metabolic degradation .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

*Estimated using fragment-based methods.

Analysis :

- The hydroxyethyl group in the target compound likely reduces LogP compared to cyclohexene analogs, improving aqueous solubility. This aligns with trends observed in piperazine-based methanones (), where polar substituents enhance bioavailability .

- The absence of melting point data () suggests these compounds may exist as oils or amorphous solids under standard conditions.

Biological Activity

Azetidin-3-yl(4-(2-hydroxyethyl)piperidin-1-yl)methanone is a compound characterized by its unique structural features, including an azetidine ring and a piperidine moiety. With the molecular formula CHNO and a molecular weight of 212.29 g/mol, this compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.

Chemical Structure and Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Piperidine Ring : This can be achieved through cyclization reactions involving precursors such as 1,5-diaminopentane.

- Formation of the Azetidine Ring : Commonly synthesized via cyclization of suitable precursors like 3-chloropropionyl chloride with an amine.

- Coupling Reaction : The final product is formed by coupling the piperidine and azetidine rings using reagents like ethyl chloroformate under controlled conditions.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets, including enzymes and receptors. The presence of both piperidine and azetidine rings facilitates binding to various biological targets, potentially modulating their activity. This interaction may lead to alterations in cellular functions, which are critical in therapeutic applications.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

Antimicrobial Properties : Studies have shown that derivatives of this compound can possess antimicrobial activity against various bacterial strains, suggesting potential applications in treating infections .

Anticancer Activity : Preliminary evaluations indicate that compounds with similar structures may demonstrate anticancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cells .

PDE5 Inhibition : The compound has been noted for its potential as a phosphodiesterase type 5 (PDE5) inhibitor, which can have implications for treating erectile dysfunction and pulmonary hypertension .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of azetidin derivatives:

- Study on Antimicrobial Activity : A series of azetidin derivatives were tested against Gram-positive and Gram-negative bacteria using the agar disc-diffusion method. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.25 to 1 μg/mL for certain derivatives .

- PDE5 Inhibition Study : A related study reported that a derivative similar to this compound demonstrated robust in vivo blood pressure lowering effects in spontaneously hypertensive rats, indicating its potential therapeutic application in cardiovascular diseases .

- Comparative Analysis : The compound was compared with other piperidine-based compounds, revealing it had a unique profile in terms of solubility and biological activity, which could enhance its utility in drug development .

Data Table: Biological Activities of Azetidin Derivatives

Q & A

Q. What are the recommended synthetic routes for azetidin-3-yl(4-(2-hydroxyethyl)piperidin-1-yl)methanone, and how can reaction conditions be optimized?

this compound is synthesized via multi-step reactions involving:

- Azetidine ring formation : Cyclization of precursors like β-amino alcohols under dehydrating conditions .

- Piperidine functionalization : Alkylation of 4-(2-hydroxyethyl)piperidine using reagents like ethyl bromoacetate, followed by purification via column chromatography .

- Methanone linkage : Coupling azetidine and piperidine moieties via carbonylating agents (e.g., phosgene analogs) in anhydrous solvents (e.g., dichloromethane) .

Optimization : Adjust reaction temperature (40–80°C), solvent polarity, and catalysts (e.g., DMAP) to improve yields. Monitor progress via TLC or HPLC .

Q. Which analytical techniques are critical for structural characterization of this compound?

- NMR spectroscopy : 1H/13C NMR confirms connectivity of azetidine, piperidine, and hydroxyethyl groups. Key signals include azetidine C=O (~170 ppm) and hydroxyethyl protons (δ 3.5–4.0) .

- HRMS : Validates molecular weight (C12H21N2O2, theoretical 225.16 g/mol) .

- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding interactions of the hydroxyethyl group .

Q. How is preliminary biological activity screening conducted for this compound?

- In vitro assays : Test enzyme inhibition (e.g., monoacylglycerol lipase) or receptor binding (e.g., GPCRs) at concentrations of 1–100 µM .

- Cell-based studies : Evaluate cytotoxicity (MTT assay) and metabolic stability in hepatic microsomes .

- Dose-response curves : Use logarithmic concentrations to calculate IC50/EC50 values .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across different studies?

- Reproducibility checks : Standardize assay protocols (e.g., buffer pH, incubation time) to minimize variability .

- Metabolite profiling : Use LC-MS to identify degradation products or active metabolites that may alter activity .

- Structural analogs : Compare activity of derivatives (e.g., fluorinated vs. hydroxyethyl groups) to pinpoint pharmacophores .

Q. What strategies improve the compound’s pharmacokinetic properties for CNS-targeted applications?

- Lipophilicity adjustment : Introduce fluorine substituents to enhance blood-brain barrier permeability (logP optimization) .

- Prodrug design : Mask the hydroxyethyl group with ester prodrugs to improve solubility and oral bioavailability .

- Plasma stability assays : Test compound half-life in human plasma and identify metabolic hotspots via mass spectrometry .

Q. How can computational methods guide the design of target-specific derivatives?

- Molecular docking : Simulate binding to targets (e.g., monoacylglycerol lipase) using software like AutoDock Vina. Focus on hydrogen bonds with the hydroxyethyl group .

- QSAR modeling : Correlate substituent electronic properties (e.g., Hammett constants) with bioactivity to prioritize synthetic targets .

- MD simulations : Predict stability of receptor-ligand complexes over 100-ns trajectories .

Q. What are the critical safety considerations for handling this compound in laboratory settings?

- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .

- Ventilation : Conduct reactions in fume hoods due to volatile intermediates (e.g., carbonylating agents) .

- Waste disposal : Neutralize acidic/basic byproducts before disposal in designated hazardous waste containers .

Comparative and Methodological Questions

Q. How does the hydroxyethyl substituent influence activity compared to fluorinated analogs?

- Hydrogen bonding : The hydroxyethyl group enhances solubility and forms hydrogen bonds with polar residues in enzyme active sites, improving affinity but reducing metabolic stability .

- Fluorinated analogs : Fluorine increases lipophilicity and resistance to oxidation, favoring CNS penetration but potentially reducing aqueous solubility .

- Data : Compare logD values (e.g., hydroxyethyl: 1.2 vs. fluoromethyl: 2.5) and IC50 trends in enzyme assays .

Q. What are the challenges in scaling up synthesis, and how can they be addressed?

- Yield optimization : Replace batch reactors with continuous flow systems to improve mixing and heat transfer .

- Purification bottlenecks : Use preparative HPLC or crystallization instead of column chromatography for large batches .

- Cost analysis : Source cheaper starting materials (e.g., piperidine derivatives from bulk suppliers) without compromising purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.